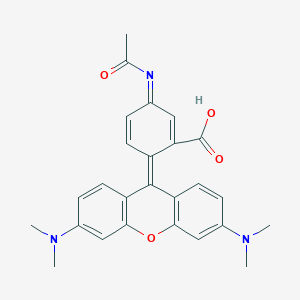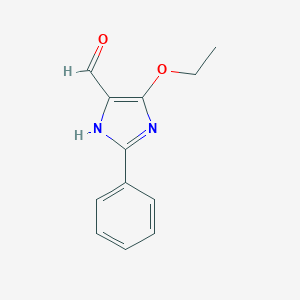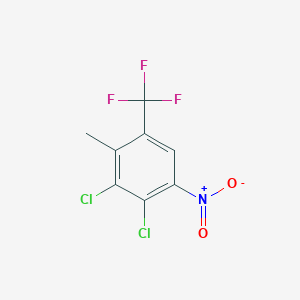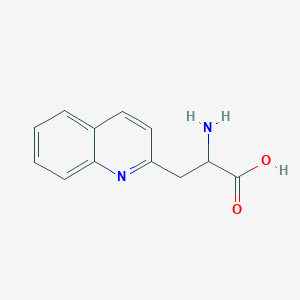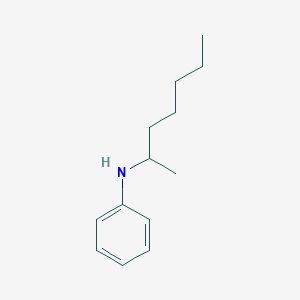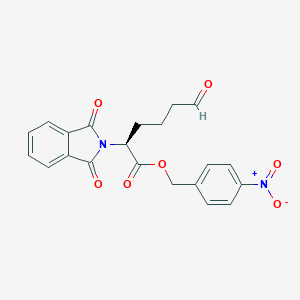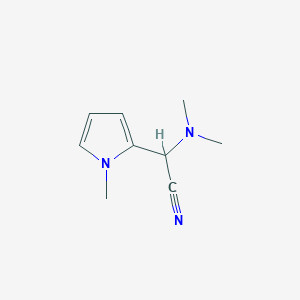
3-Bromo-2,4,5,6-tetrafluorobenzotrifluoride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-2,4,5,6-tetrafluorobenzotrifluoride is a chemical compound with the molecular formula C7BrF7. It is a clear, colorless liquid with a density of 1.929 g/mL at 25°C and a boiling point of 152-153°C . This compound is used in various chemical syntheses and industrial applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
3-Bromo-2,4,5,6-tetrafluorobenzotrifluoride can be synthesized by reacting fluorine and bromine with benzene under appropriate conditions . The reaction typically involves the use of a catalyst and controlled temperature to ensure the desired substitution of hydrogen atoms with fluorine and bromine atoms.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar methods as in laboratory synthesis but optimized for higher yields and efficiency. The process may include steps such as purification and distillation to obtain the final product with high purity.
化学反応の分析
Types of Reactions
3-Bromo-2,4,5,6-tetrafluorobenzotrifluoride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Grignard Reagents: Used for substitution reactions to replace the bromine atom with other groups.
Organolithium Compounds: Another class of reagents used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the reagents used. For example, using a Grignard reagent can result in the formation of a new compound with a different functional group replacing the bromine atom.
科学的研究の応用
3-Bromo-2,4,5,6-tetrafluorobenzotrifluoride has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Employed in the development of new pharmaceuticals and biologically active molecules.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which 3-Bromo-2,4,5,6-tetrafluorobenzotrifluoride exerts its effects involves its interaction with specific molecular targets. The compound’s bromine and fluorine atoms can participate in various chemical reactions, leading to the formation of new compounds with different biological or chemical activities .
類似化合物との比較
Similar Compounds
- 4-Bromo-2,3,5,6-tetrafluorobenzotrifluoride
- 1-Bromo-2,4,5-trifluorobenzene
- 4-Bromo-2,3,5,6-tetrafluorobenzoic acid
Uniqueness
3-Bromo-2,4,5,6-tetrafluorobenzotrifluoride is unique due to its specific arrangement of bromine and fluorine atoms, which imparts distinct chemical properties. This makes it particularly useful in specialized chemical syntheses and industrial applications.
特性
IUPAC Name |
1-bromo-2,3,4,6-tetrafluoro-5-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7BrF7/c8-2-3(9)1(7(13,14)15)4(10)6(12)5(2)11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHSSJMAUKULEMJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)Br)F)F)F)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7BrF7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.97 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
